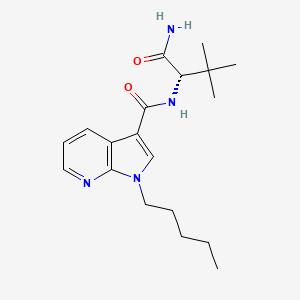
Adb-P7aica
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adb-P7aica is a synthetic cannabinoid receptor agonist that has been identified as an ingredient in some synthetic cannabis products. It was first detected by the Drug Enforcement Administration in early 2021 . This compound is part of a class of new psychoactive substances designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the main psychoactive constituent of Cannabis sativa .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Adb-P7aica involves the preparation of amino acid-derived synthetic cannabinoid receptor agonists. The process typically includes the use of valine, tert-leucine, and phenylalanine amino acids . The synthetic route involves the formation of carboxamides through reactions with indole, indazole, and 7-azaindole derivatives . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions: Adb-P7aica undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its activity as a cannabinoid receptor agonist.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically modified versions of this compound with enhanced or altered cannabinoid receptor activity . These modifications can lead to variations in the compound’s potency and efficacy as a synthetic cannabinoid receptor agonist .
科学研究应用
Adb-P7aica has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the structure-activity relationships of synthetic cannabinoids and their interactions with cannabinoid receptors . In biology, it is used to investigate the effects of synthetic cannabinoids on cellular signaling pathways and receptor activation . In medicine, this compound is studied for its potential therapeutic applications, including pain management and treatment of neurological disorders .
作用机制
The mechanism of action of Adb-P7aica involves its interaction with cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, and appetite . This compound acts as an agonist at these receptors, mimicking the effects of THC and leading to the activation of downstream signaling pathways . This activation results in the pharmacological effects associated with synthetic cannabinoids, such as altered perception and mood .
相似化合物的比较
Adb-P7aica is similar to other synthetic cannabinoid receptor agonists, such as ADB-BUTINACA and APP-BUTINACA . These compounds share similar structures and mechanisms of action but differ in their potency and efficacy at cannabinoid receptors . This compound is unique in its specific structural modifications, which contribute to its distinct pharmacological profile . Other similar compounds include 5F-CUMYL-P7AICA and 5F-ADB-PINACA, which also act as potent cannabinoid receptor agonists .
属性
CAS 编号 |
2366273-07-4 |
|---|---|
分子式 |
C19H28N4O2 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-pentylpyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-7-11-23-12-14(13-9-8-10-21-17(13)23)18(25)22-15(16(20)24)19(2,3)4/h8-10,12,15H,5-7,11H2,1-4H3,(H2,20,24)(H,22,25)/t15-/m1/s1 |
InChI 键 |
QDZHLYBDQFZWCJ-OAHLLOKOSA-N |
手性 SMILES |
CCCCCN1C=C(C2=C1N=CC=C2)C(=O)N[C@H](C(=O)N)C(C)(C)C |
规范 SMILES |
CCCCCN1C=C(C2=C1N=CC=C2)C(=O)NC(C(=O)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


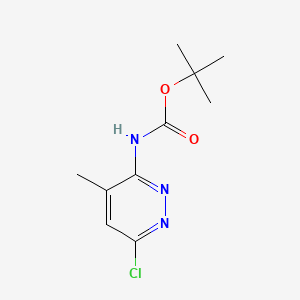
![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)
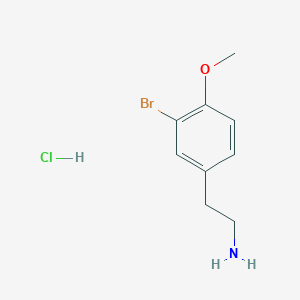
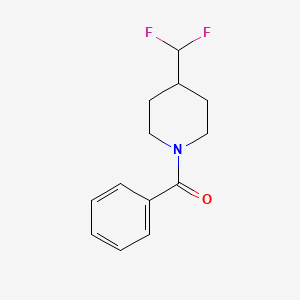
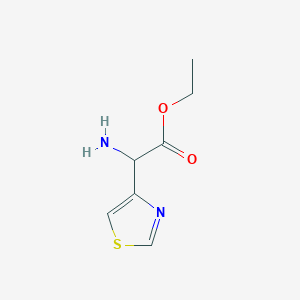
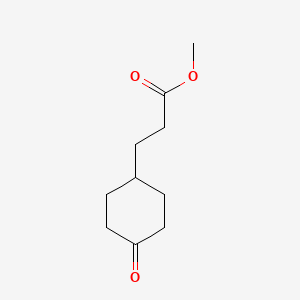
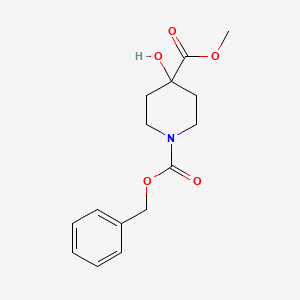

![5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496357.png)
![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
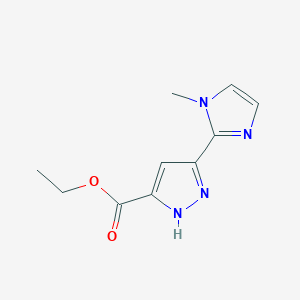
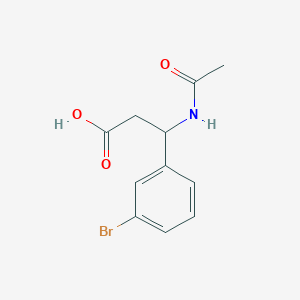
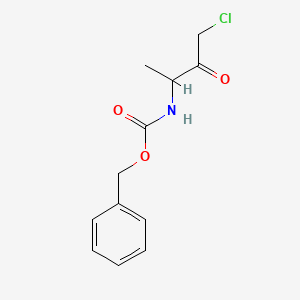
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
